molecular formula C8H15NO2 B12063351 Ethyl 1-methylpyrrolidine-2-carboxylate CAS No. 30727-23-2

Ethyl 1-methylpyrrolidine-2-carboxylate

Cat. No.: B12063351
CAS No.: 30727-23-2
M. Wt: 157.21 g/mol
InChI Key: FBTUOHOLPTXSPX-UHFFFAOYSA-N
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Description

Ethyl 1-methylpyrrolidine-2-carboxylate is an organic compound with the molecular formula C8H15NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-methylpyrrolidine-2-carboxylate typically involves the esterification of 1-methylpyrrolidine-2-carboxylic acid with ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and reduced production times. The use of catalysts and optimized reaction conditions ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-methylpyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-methylpyrrolidine-2-carboxylate is unique due to its specific ester group placement and methyl substitution on the pyrrolidine ring. These structural features contribute to its distinct chemical reactivity and biological activity .

Properties

CAS No.

30727-23-2

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

ethyl 1-methylpyrrolidine-2-carboxylate

InChI

InChI=1S/C8H15NO2/c1-3-11-8(10)7-5-4-6-9(7)2/h7H,3-6H2,1-2H3

InChI Key

FBTUOHOLPTXSPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN1C

Origin of Product

United States

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